molecular formula C9H9F2NO B6272363 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol CAS No. 1700310-88-8

7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B6272363
CAS No.: 1700310-88-8
M. Wt: 185.2
InChI Key:
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Description

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol is a fluorinated derivative of tetrahydroquinoline. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the molecule enhances its biological activity and stability, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol typically involves the fluorination of tetrahydroquinoline derivatives. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced into the quinoline ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the formation of the quinoline core, followed by selective fluorination and hydroxylation steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol
  • 8-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol
  • 1,2,3,4-Tetrahydroquinolin-3-ol

Uniqueness

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of two fluorine atoms at specific positions on the quinoline ring. This dual fluorination significantly enhances its biological activity and stability compared to mono-fluorinated or non-fluorinated analogs. The compound’s unique structural features make it a valuable candidate for various applications in medicinal chemistry and materials science .

Properties

CAS No.

1700310-88-8

Molecular Formula

C9H9F2NO

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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